molecular formula C14H19NO4 B12210002 l-Valine, N-(p-anisoyl)-, methyl ester

l-Valine, N-(p-anisoyl)-, methyl ester

Cat. No.: B12210002
M. Wt: 265.30 g/mol
InChI Key: WRAADPRVDXVRFM-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is an organic compound with a complex structure that includes a methoxybenzoyl group, an amino group, and a butyric acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with an appropriate amine to form the 4-methoxybenzoylamino intermediate.

    Esterification: The final step involves the esterification of the 4-methoxybenzoylamino intermediate with 3-methyl-butyric acid and methanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-methyl-butyric acid methyl ester.

    Reduction: Formation of 2-(4-Methoxy-benzoylamino)-3-methyl-butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid methyl ester
  • 2-(4-Methoxyphenylamino)-3-methyl-butyric acid
  • 4-Methoxybenzamide

Uniqueness

2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)

InChI Key

WRAADPRVDXVRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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